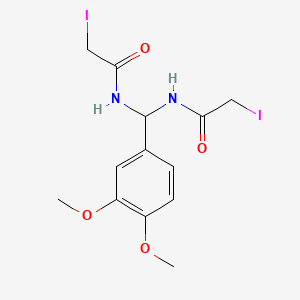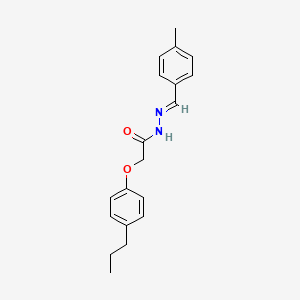
1-(4-Chloro-phenyl)-3-(4-(3-(4-chloro-phenyl)-ureido)-phenyl)-urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-phenyl)-3-(4-(3-(4-chloro-phenyl)-ureido)-phenyl)-urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two 4-chlorophenyl groups and a central urea linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-phenyl)-3-(4-(3-(4-chloro-phenyl)-ureido)-phenyl)-urea typically involves the reaction of 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate. This intermediate is then reacted with another equivalent of 4-chloroaniline to yield the desired urea compound. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chloro-phenyl)-3-(4-(3-(4-chloro-phenyl)-ureido)-phenyl)-urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-(4-Chloro-phenyl)-3-(4-(3-(4-chloro-phenyl)-ureido)-phenyl)-urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-phenyl)-3-(4-(3-(4-chloro-phenyl)-ureido)-phenyl)-urea involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chloro-phenyl)-3-phenyl-urea: Lacks the additional 4-chlorophenyl group.
1-(4-Methyl-phenyl)-3-(4-(3-(4-methyl-phenyl)-ureido)-phenyl)-urea: Contains methyl groups instead of chloro groups.
Uniqueness
1-(4-Chloro-phenyl)-3-(4-(3-(4-chloro-phenyl)-ureido)-phenyl)-urea is unique due to the presence of two 4-chlorophenyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Propiedades
Número CAS |
132571-96-1 |
|---|---|
Fórmula molecular |
C20H16Cl2N4O2 |
Peso molecular |
415.3 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-[4-[(4-chlorophenyl)carbamoylamino]phenyl]urea |
InChI |
InChI=1S/C20H16Cl2N4O2/c21-13-1-5-15(6-2-13)23-19(27)25-17-9-11-18(12-10-17)26-20(28)24-16-7-3-14(22)4-8-16/h1-12H,(H2,23,25,27)(H2,24,26,28) |
Clave InChI |
DJSDFROQFMULFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)NC(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-(4-Isopropylphenyl)methylidene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11987953.png)
![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]octanamide](/img/structure/B11987973.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B11987984.png)
![pentyl {[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B11987987.png)

![(2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B11987992.png)
![2-[(3,6-Dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11988007.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11988019.png)



![N-(2-oxo-2-phenyl-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)-2-thiophenecarboxamide](/img/structure/B11988049.png)
